Cas no 150788-85-5 (2-Naphthalenol,6-ethoxy-)

2-Naphthalenol,6-ethoxy- (CAS 93-18-5) is a substituted naphthalene derivative featuring an ethoxy group at the 6-position of the naphthalenol scaffold. This compound is utilized as an intermediate in organic synthesis, particularly in the production of dyes, pigments, and pharmaceuticals. Its structure allows for further functionalization, making it valuable for constructing complex aromatic systems. The ethoxy group enhances solubility in organic solvents, facilitating reactions under mild conditions. With a defined purity and consistent performance, it is suitable for research and industrial applications requiring precise molecular modifications. Proper handling and storage are recommended to maintain stability.
2-Naphthalenol,6-ethoxy- structure
2-Naphthalenol,6-ethoxy- structure
Product Name:2-Naphthalenol,6-ethoxy-
CAS No:150788-85-5
MF:C12H12O2
MW:188.222483634949
CID:99784
Update Time:2025-06-30

2-Naphthalenol,6-ethoxy- Chemical and Physical Properties

Names and Identifiers

    • 2-Naphthalenol,6-ethoxy-
    • 6-ethoxynaphthalen-2-ol
    • 2-Hydroxy-6-ethoxynaphthalene
    • 2-Naphthalenol,6-ethoxy-(9CI)
    • Inchi: 1S/C12H12O2/c1-2-14-12-6-4-9-7-11(13)5-3-10(9)8-12/h3-8,13H,2H2,1H3
    • InChI Key: WIIBBUOXRNBMDS-UHFFFAOYSA-N
    • SMILES: O(CC)C1=CC=C2C=C(C=CC2=C1)O

2-Naphthalenol,6-ethoxy- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM240302-5g
6-Ethoxynaphthalen-2-ol
150788-85-5 97%
5g
$533 2021-08-04
Apollo Scientific
OR957727-1g
6-Ethoxynaphthalen-2-ol
150788-85-5 95%
1g
£435.00 2025-02-20
Chemenu
CM240302-5g
6-Ethoxynaphthalen-2-ol
150788-85-5 97%
5g
$533 2023-01-07
Enamine
EN300-732932-1.0g
6-ethoxynaphthalen-2-ol
150788-85-5
1g
$0.0 2023-06-07
Crysdot LLC
CD12139515-5g
6-Ethoxynaphthalen-2-ol
150788-85-5 97%
5g
$564 2024-07-23

Additional information on 2-Naphthalenol,6-ethoxy-

2-Naphthalenol,6-Ethoxy

2-Naphthalenol,6-Ethoxy, also known by its CAS number 150788-85-5, is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications. This compound belongs to the class of naphthols, which are derivatives of naphthalene with hydroxyl groups attached. The ethoxy group at the 6-position of the naphthalene ring introduces interesting electronic and steric effects, making this compound a valuable subject for both academic and industrial research.

The structure of 2-Naphthalenol,6-Ethoxy consists of a naphthalene ring system with a hydroxyl group at the 2-position and an ethoxy group at the 6-position. This arrangement creates a molecule with a high degree of aromaticity and potential for various chemical reactions. The presence of the ethoxy group enhances the compound's solubility in organic solvents, making it easier to handle in laboratory settings.

Recent studies have explored the use of 2-Naphthalenol,6-Ethoxy in various fields, including materials science and pharmaceuticals. For instance, researchers have investigated its role as a precursor in the synthesis of advanced materials such as graphene oxide derivatives. The compound's ability to undergo nucleophilic aromatic substitution reactions has been particularly useful in this context.

In addition to its synthetic applications, 2-Naphthalenol,6-Ethoxy has shown promise in biological systems. Preliminary experiments suggest that it may exhibit antioxidant properties, which could be beneficial in the development of new drugs targeting oxidative stress-related diseases. However, further research is needed to fully understand its bioavailability and efficacy.

The synthesis of 2-Naphthalenol,6-Ethoxy typically involves multi-step reactions starting from naphthalene derivatives. One common approach is the Friedel-Crafts alkylation followed by hydroxylation. This process requires precise control over reaction conditions to ensure high yields and purity. Advances in catalytic methods have improved the efficiency of these reactions, making large-scale production more feasible.

In terms of physical properties, 2-Naphthalenol,6-Ethoxy is a crystalline solid with a melting point around 120°C. Its solubility in organic solvents such as dichloromethane and ethanol is relatively high, which facilitates its use in solution-based reactions. The compound is also stable under normal storage conditions but should be protected from light to prevent photodegradation.

The chemical stability of 2-Naphthalenol,6-Ethoxy has been tested under various conditions, including acidic and basic environments. While it shows good stability under neutral conditions, prolonged exposure to strong acids or bases can lead to degradation. These findings are crucial for its safe handling and storage in industrial settings.

In conclusion, 2-Naphthalenol,6-Ethoxy, with its CAS number 150788-85-5, represents a versatile compound with potential applications across multiple disciplines. Its unique structure and reactivity make it an interesting target for ongoing research efforts aimed at unlocking its full potential in materials science and pharmacology.

Recommended suppliers
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited